Fenethazine

説明

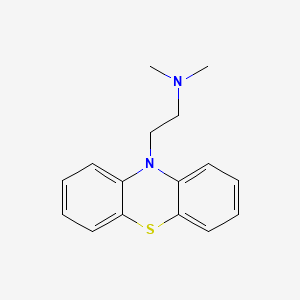

structure

特性

IUPAC Name |

N,N-dimethyl-2-phenothiazin-10-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2S/c1-17(2)11-12-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAXACNYGZVKMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200233 | |

| Record name | Fenethazine [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522-24-7 | |

| Record name | Fenethazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenethazine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenethazine [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenethazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENETHAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J97CUZ4HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fenethazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Fenethazine's Mechanism of Action on H1 Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of fenethazine and related phenothiazine derivatives on the histamine H1 receptor. Due to the limited availability of specific quantitative data for this compound, this document leverages data from closely related and well-studied phenothiazine antihistamines, such as promethazine, chlorpromazine, and thioridazine, to provide a thorough understanding of the core principles of their action.

Executive Summary

This compound, a first-generation phenothiazine derivative, functions as a potent antagonist at the histamine H1 receptor. Its primary mechanism of action is not as a simple neutral blocker but as an inverse agonist . This means that this compound binds to the inactive conformation of the H1 receptor, stabilizing it and thereby reducing the basal level of receptor activity. This inverse agonism effectively counteracts the effects of histamine, a key mediator in allergic and inflammatory responses. The therapeutic effects of this compound in conditions like allergic rhinitis and urticaria stem from its ability to inhibit the downstream signaling cascade initiated by H1 receptor activation, which is primarily coupled to the Gq/11 family of G-proteins.

H1 Receptor Signaling and the Role of this compound

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand histamine, activates the Gq/11 signaling pathway. This cascade of events leads to the characteristic symptoms of an allergic response. This compound, by acting as an inverse agonist, prevents this sequence of events.

The key steps in the H1 receptor signaling pathway and the inhibitory action of this compound are as follows:

-

Histamine Binding and Gq/11 Activation: In the presence of histamine, the H1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq/11.

-

Phospholipase C (PLC) Activation: The activated alpha subunit of Gq/11 stimulates the membrane-bound enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to cellular responses such as smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators.

This compound binds to the H1 receptor and stabilizes its inactive state, preventing histamine from binding and initiating this signaling cascade.

Figure 1: H1 Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Analysis of Phenothiazine Binding to H1 Receptors

| Compound | Receptor | Ligand | System | Ki (nM) | Reference |

| Promethazine | Human H1 | [3H]Pyrilamine | In vitro | 0.33 | [1] |

| Chlorpromazine | Human H1 | - | In vitro | 3 | [2] |

| Thioridazine | Human H1 | - | In vitro | Binds with high affinity | [3][4] |

Note: The Ki value for Thioridazine at the H1 receptor is confirmed to be high, though a specific numerical value was not found in the immediate search results.

Experimental Protocols

The determination of a compound's affinity and functional antagonism at the H1 receptor involves a series of well-established in vitro assays.

Radioligand Binding Assay for H1 Receptor Affinity (Ki Determination)

This assay directly measures the affinity of a test compound (e.g., a phenothiazine) for the H1 receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound for the H1 receptor.

Materials:

-

Radioligand: [3H]-mepyramine (a selective H1 antagonist).

-

Receptor Source: Membranes from cells expressing the human H1 receptor (e.g., HEK293 cells).[5]

-

Test Compound: this compound or other phenothiazine derivatives.

-

Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., mianserin or unlabeled mepyramine).[5]

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.[6]

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Culture and harvest cells expressing the H1 receptor. Homogenize the cells and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a multi-well plate, combine the receptor membranes, a fixed concentration of [3H]-mepyramine, and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[5]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[6]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [3H]-mepyramine against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

References

- 1. promethazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. file.glpbio.com [file.glpbio.com]

- 4. Thioridazine | C21H26N2S2 | CID 5452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Fenethazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenethazine hydrochloride is a first-generation antihistamine belonging to the phenothiazine chemical class.[1] Historically, it is a significant compound from which other prominent phenothiazines, such as promethazine and the antipsychotic chlorpromazine, were derived.[1] As a therapeutic agent, its primary mechanism of action is the antagonism of the histamine H1 receptor, making it effective for treating allergic conditions.[2] Like other first-generation antihistamines, it also exhibits anticholinergic and sedative effects.[2][3]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound hydrochloride. It is intended for researchers, scientists, and professionals in drug development who require detailed data on its chemical identity, physical characteristics, and stability, alongside general experimental protocols and a visualization of its primary signaling pathway.

Chemical Identity

A clear understanding of the chemical identity of this compound hydrochloride is fundamental for research and development. The compound is the hydrochloride salt of the parent base, this compound. Key identifiers and structural information are summarized in the table below.

| Identifier | Value |

| IUPAC Name | N,N-dimethyl-2-phenothiazin-10-ylethanamine;hydrochloride[4] |

| CAS Number | 5934-20-3[4][5] |

| Molecular Formula | C16H19ClN2S or C16H18N2S·HCl[4][5][6] |

| SMILES | CN(C)CCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl[4][6] |

| InChI | InChI=1S/C16H18N2S.ClH/c1-17(2)11-12-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18;/h3-10H,11-12H2,1-2H3;1H[4][5][6] |

| InChIKey | CKIPCLCBYTWUEZ-UHFFFAOYSA-N[4][5][6] |

| Synonyms | Phenethazine hydrochloride, Anergen hydrochloride, Etisine hydrochloride, Lisergan hydrochloride, RP-3015[1][4] |

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its formulation, delivery, and pharmacokinetic profile.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical data for this compound hydrochloride and its free base, this compound.

| Property | Value | Compound |

| Molecular Weight | 306.86 g/mol [5][6] | This compound Hydrochloride |

| Melting Point | 201-201.5 °C[5] | This compound Hydrochloride |

| Boiling Point (at 1 mmHg) | 183-187 °C | This compound (Free Base) |

| pKa | Data not available. (Predicted for parent: 9.1±0.1) | This compound (Free Base) |

| logP (Predicted) | 4.2 | This compound (Free Base)[7] |

Detailed Properties

-

Molecular Weight : The molecular weight of the hydrochloride salt is 306.86 g/mol , while the free base (this compound) has a molecular weight of 270.39 g/mol .[8]

-

Melting Point : The reported melting point for this compound hydrochloride is a sharp range of 201-201.5 °C, which is indicative of a crystalline solid.[5]

-

Dissociation Constant (pKa) : No experimental pKa value for this compound was found. As a tertiary amine, the protonated dimethylamino group is the primary basic center. The predicted pKa for the conjugate acid of the free base is approximately 9.1, indicating it is significantly ionized at physiological pH.

-

Partition Coefficient (logP) : The partition coefficient is a measure of a compound's lipophilicity. An experimental logP for this compound is not available. The computed XLogP3 value for the free base is 4.2, suggesting high lipophilicity.[7] This property is consistent with its ability to cross the blood-brain barrier, a characteristic of first-generation antihistamines that leads to sedative effects.[10]

-

Stability : Phenothiazine derivatives, including this compound, are known to be sensitive to light and oxidation.[11] Aqueous solutions can degrade upon exposure to heat and light, a process that is often accelerated in the presence of oxygen and certain metal ions.[12] Oxidation typically occurs at the sulfur atom in the central ring, which can lead to the formation of a sulfoxide degradant.[13]

Experimental Protocols

Detailed experimental methodologies for determining the cited data are often proprietary or found in older literature. However, this section outlines the standard, generalized protocols for key experiments relevant to the physicochemical characterization of this compound hydrochloride.

Synthesis of this compound

The synthesis of this compound typically involves the N-alkylation of phenothiazine. A general method involves the condensation of phenothiazine with an appropriate dimethylaminoethyl halide, such as 2-dimethylaminoethyl chloride, in the presence of a base like sodium amide. The resulting this compound free base can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

Caption: General synthesis workflow for this compound Hydrochloride.

Determination of Melting Point

The melting point is a crucial indicator of purity and is typically determined using the capillary method with a modern digital apparatus.[14][15]

Protocol:

-

Sample Preparation : A small amount of dry, powdered this compound hydrochloride is loaded into a capillary tube (sealed at one end) to a height of 2-3 mm.[16]

-

Apparatus Setup : The capillary tube is placed into the heating block of a melting point apparatus.[17]

-

Measurement :

-

Data Recording : The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.[16]

Stability-Indicating HPLC Method

To assess the stability of this compound hydrochloride and quantify it in the presence of its degradation products, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential.[11] The following describes a general workflow for developing and using such a method.

Caption: General workflow for a stability-indicating HPLC assay.

Mechanism of Action and Signaling Pathway

This compound functions primarily as an inverse agonist or antagonist at the histamine H1 receptor.[2][10] These receptors are G-protein coupled receptors (GPCRs) linked to the Gq/11 protein.[10]

When histamine binds to the H1 receptor, it activates the Gq alpha subunit, which in turn activates phospholipase C (PLC).[10] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). This cascade leads to the classic physiological responses of an allergic reaction, such as smooth muscle contraction and increased vascular permeability.[9]

This compound competitively blocks histamine from binding to the H1 receptor, thereby inhibiting this signaling cascade and preventing the downstream allergic and inflammatory responses.[3][10]

Caption: this compound blocks the histamine H1 receptor signaling pathway.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. droracle.ai [droracle.ai]

- 4. This compound hydrochloride | C16H19ClN2S | CID 80042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. GSRS [precision.fda.gov]

- 7. This compound | C16H18N2S | CID 68223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 11. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Stability indicating methods for assay of mequitazine in presence of its degradate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. westlab.com [westlab.com]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-depth Technical Guide to Fenethazine and its Relationship to Promethazine and Chlorpromazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenothiazine tricyclic nucleus is a cornerstone in the history of psychopharmacology and antihistamine development. While compounds like chlorpromazine and promethazine are widely recognized for their profound clinical impact, their origins trace back to earlier derivatives. This technical guide provides an in-depth examination of fenethazine, a foundational first-generation antihistamine, and elucidates its structural and pharmacological relationship to its more famous derivatives: the potent antihistamine and antiemetic, promethazine, and the archetypal antipsychotic, chlorpromazine.[1]

This document will detail their chemical properties, synthesis, comparative pharmacodynamics, and pharmacokinetics. It includes summaries of quantitative data, representative experimental protocols for their characterization, and visualizations of key structural relationships and signaling pathways to provide a comprehensive resource for researchers in pharmacology and medicinal chemistry.

Chemical and Physical Properties

This compound, promethazine, and chlorpromazine share the same tricyclic phenothiazine core but differ critically in the substitution at position 10 (the nitrogen of the central ring) and position 2 (on one of the benzene rings). These seemingly minor modifications dramatically alter their pharmacological profiles.

-

This compound (N,N-Dimethyl-10H-phenothiazine-10-ethanamine) features a simple two-carbon (ethyl) chain linking the phenothiazine nitrogen to a dimethylamino group.[2]

-

Promethazine (N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine) incorporates a branched, three-carbon (propyl) chain. This branching is a key structural motif for many potent first-generation antihistamines.[3]

-

Chlorpromazine (3-(2-chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine) has a straight three-carbon (propyl) chain at position 10 and, crucially, a chlorine atom at position 2. This halogenation significantly enhances its affinity for dopamine receptors.

The structural evolution from the parent compound this compound to its clinically significant derivatives is depicted below.

References

Anticholinergic Effects of Fenethazine and its Congeners: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenethazine, a phenothiazine derivative, and its congeners are known to exhibit a range of pharmacological activities, including antihistaminic and anticholinergic effects. The anticholinergic properties of these compounds are primarily mediated by their antagonism of muscarinic acetylcholine receptors (mAChRs). This technical guide provides an in-depth analysis of the anticholinergic effects of this compound and related phenothiazine derivatives. It includes a review of the underlying mechanism of action, detailed experimental protocols for assessing anticholinergic activity, a compilation of available quantitative data on receptor affinity, and a discussion of the structure-activity relationships that govern the anticholinergic potency of this class of compounds. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of phenothiazine-based therapeutics.

Introduction

This compound is a first-generation antihistamine belonging to the phenothiazine class of compounds.[1] While its primary therapeutic application is in the management of allergic conditions, like many other first-generation antihistamines, this compound and its congeners also possess notable anticholinergic properties.[2][3] These effects stem from the ability of these molecules to act as antagonists at muscarinic acetylcholine receptors. The anticholinergic activity of phenothiazines contributes to some of their therapeutic effects but is also responsible for a range of side effects, including dry mouth, blurred vision, constipation, and cognitive impairment.

Understanding the anticholinergic profile of this compound and its derivatives is crucial for drug development, as it allows for the optimization of therapeutic efficacy while minimizing unwanted side effects. This guide will delve into the molecular basis of these effects, provide methodologies for their quantification, and summarize the existing data on the anticholinergic potency of this compound class.

Mechanism of Anticholinergic Action

The anticholinergic effects of this compound and its congeners are a direct result of their ability to bind to and block muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems and are involved in a multitude of physiological processes. There are five subtypes of muscarinic receptors, M1 through M5, each with distinct tissue distributions and signaling pathways.

This compound and its congeners act as competitive antagonists at these receptors, meaning they bind to the same site as the endogenous neurotransmitter, acetylcholine (ACh), but do not activate the receptor. This blockade of ACh binding prevents the downstream signaling cascades that are normally initiated by muscarinic receptor activation.

Quantitative Assessment of Anticholinergic Activity

The anticholinergic potency of this compound congeners is typically quantified through in vitro assays that measure their affinity for muscarinic receptors or their ability to antagonize the functional effects of muscarinic agonists.

Muscarinic Receptor Binding Affinity

A common method to determine the affinity of a compound for muscarinic receptors is through radioligand binding assays. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor. The data from these experiments are used to calculate the inhibition constant (Ki), which represents the concentration of the test compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

| Compound | Muscarinic Receptor Ki (nM) | Reference |

| Promethazine | 25 | [4] |

| Clemastine | 11 | [4] |

| Cyproheptadine | 6.0 | [4] |

| Diphenylpyraline | 11 | [4] |

| Mequitazine | 5.0 | [4] |

| Alimemazine | 38 | [4] |

| Mepyramine | 3,600 | [4] |

| Terfenadine | 30,000 | [4] |

Table 1: Muscarinic Receptor Binding Affinities of Promethazine and Other H1-Antihistamines. Data were obtained from radioligand binding assays using bovine cerebral cortex membranes.

Functional Antagonism Assays

Functional assays measure the ability of a compound to inhibit the physiological response induced by a muscarinic agonist. A widely used in vitro model is the isolated guinea pig trachea or ileum preparation. In this assay, the tissue is exposed to a muscarinic agonist, such as carbachol, which causes muscle contraction. The ability of a this compound congener to inhibit this contraction is then measured. The results are often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol is a generalized procedure based on standard methods for determining the affinity of test compounds for muscarinic receptors.

Materials:

-

Tissue Preparation: Bovine or rat cerebral cortex, homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: [3H]-Quinuclidinyl benzilate ([3H]QNB), a high-affinity muscarinic antagonist.

-

Test Compounds: this compound or its congeners, dissolved in an appropriate solvent.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled muscarinic antagonist (e.g., 1 µM atropine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail

-

Glass fiber filters

Procedure:

-

Membrane Preparation: Homogenize the cerebral cortex tissue in assay buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.

-

Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of [3H]QNB, and varying concentrations of the test compound. Include tubes for total binding (no test compound) and non-specific binding (with atropine).

-

Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound and free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Structure-Activity Relationships (SAR)

The anticholinergic potency of phenothiazine derivatives is significantly influenced by their chemical structure. Key structural features that determine their affinity for muscarinic receptors include:

-

The Phenothiazine Ring System: The tricyclic core of the molecule is essential for activity. Substitutions on the phenothiazine rings can modulate potency.

-

The N-10 Side Chain: The nature of the side chain at the N-10 position of the phenothiazine ring is a critical determinant of anticholinergic activity.

-

Length of the Alkyl Chain: A two or three-carbon chain between the nitrogen of the phenothiazine ring and the terminal amino group is generally optimal for high affinity.

-

The Terminal Amino Group: The basicity and steric bulk of the terminal amino group influence receptor binding. Tertiary amines, such as the dimethylamino group in this compound, are common in potent anticholinergic phenothiazines.

-

Based on the broader SAR of phenothiazines, it can be inferred that modifications to the this compound structure, such as altering the length of the ethylamino side chain, changing the substituents on the terminal nitrogen, or adding substituents to the phenothiazine ring, would likely result in significant changes in anticholinergic potency. For instance, increasing the bulk of the N-alkyl groups may decrease affinity due to steric hindrance at the receptor binding site. Conversely, the introduction of specific substituents on the phenothiazine ring could potentially enhance binding affinity.

Conclusion

This compound and its congeners are a class of compounds with significant anticholinergic effects mediated by their antagonism of muscarinic acetylcholine receptors. The potency of these compounds is dictated by specific structural features, particularly the nature of the N-10 side chain. The anticholinergic activity of these molecules can be accurately quantified using in vitro methods such as radioligand binding assays and functional antagonism studies. A thorough understanding of the structure-activity relationships within this chemical class is essential for the design of new therapeutic agents with optimized pharmacological profiles, balancing desired therapeutic effects with potential anticholinergic side effects. This guide provides a foundational resource for researchers and drug development professionals working with this important class of molecules.

References

A Technical Guide to the Neuroprotective Potential of Phenothiazines

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the emerging evidence supporting the neuroprotective effects of phenothiazines. It consolidates findings from preclinical studies, details the molecular mechanisms and signaling pathways involved, and presents key quantitative data and experimental protocols to inform future research and development in this area.

Introduction to Phenothiazines

Phenothiazines are a class of tricyclic compounds historically recognized for their antipsychotic properties, primarily through the antagonism of dopamine D2 receptors.[1][2] The archetypal drug, chlorpromazine, was developed in the 1950s and revolutionized the treatment of schizophrenia.[3] Beyond their use in psychiatry for managing psychosis, schizophrenia, and bipolar disorder, various phenothiazine derivatives are also employed to treat conditions like severe nausea, vomiting, and intractable hiccups.[1][3]

Recent research has unveiled a broader pharmacological profile for these compounds, suggesting they interfere with multiple cellular processes, including those central to neuronal survival.[4][5] Evidence indicates that certain phenothiazines, particularly the unsubstituted parent compound, possess potent antioxidant, anti-inflammatory, and anti-apoptotic properties independent of dopamine receptor modulation.[6][7] These non-psychiatric effects have positioned phenothiazines as compelling candidates for drug repurposing in the context of neurodegenerative diseases and acute brain injury.[5][8]

This guide explores these neuroprotective facets, focusing on the mechanistic underpinnings and preclinical evidence in models of Parkinson's disease, ischemic stroke, traumatic brain injury, and Alzheimer's disease.

Core Mechanisms of Neuroprotection

The neuroprotective capacity of phenothiazines stems from their ability to counteract several key pathological processes that drive neuronal cell death.

Attenuation of Oxidative Stress

Oxidative stress is a primary pathogenic factor in many neurodegenerative disorders.[6] Phenothiazines have demonstrated robust antioxidant capabilities. Unsubstituted phenothiazine, in particular, acts as a potent free radical scavenger.[7] Studies show that it can protect dopaminergic neurons from toxins like rotenone and 1-methyl-4-phenyl-pyridinium (MPP+) at nanomolar concentrations, outperforming some mitochondrially targeted antioxidants.[6] This "chain-breaking" antioxidant activity is crucial for preserving neuronal integrity.[6] Furthermore, research on novel phenothiazine derivatives has shown that inhibition of global protein oxidation is a key predictor of their cytoprotective activity.[9] In models of traumatic brain injury, phenothiazine treatment significantly reduces the expression of inducible nitric oxide synthase (iNOS), a key source of oxidative and nitrosative stress.[10]

Modulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a final common pathway in neuronal loss following injury or in chronic disease. Phenothiazines have been shown to directly intervene in the apoptotic cascade.

-

In Ischemic Stroke: A combination of chlorpromazine and promethazine (C+P) suppresses the expression of pro-apoptotic proteins like Caspase-3 and Bax while enhancing the expression of the anti-apoptotic protein Bcl-XL.[11]

-

In Traumatic Brain Injury: Phenothiazine treatment in a high-altitude TBI model led to a reduction of cleaved-Caspase-3 and an increase in Bcl-2 expression, indicating an alleviation of apoptosis.[12]

-

Combined with Hypothermia: In an experimental stroke model, the combination of phenothiazines with mild hypothermia significantly increased the expression of anti-apoptotic proteins (Bcl-2 and Bcl-xL) and decreased pro-apoptotic proteins (AIF and Bax).[13]

Regulation of Key Signaling Pathways

Phenothiazines exert their anti-apoptotic and protective effects by modulating critical intracellular signaling pathways.

-

PI3K/Akt Pathway: This pathway is a central regulator of cell survival. The combination of phenothiazines and mild hypothermia was found to enhance neuroprotection by increasing the phosphorylation of Akt (p-Akt). The protective effects were blocked by a p-Akt inhibitor, confirming the pathway's importance.[13][14]

-

NOX-Akt/PKC Pathway: In an ischemic stroke model, phenothiazines appear to confer neuroprotection by inhibiting the NOX (NADPH oxidase)-Akt/PKC pathway.[11] Inhibition of NOX, a major source of reactive oxygen species (ROS), leads to downstream regulation of apoptotic proteins.[11]

-

Dpp2/7 Pathway: In a model of high-altitude traumatic brain injury, phenothiazine treatment was found to significantly upregulate Dipeptidyl Peptidase 2 and 7 (Dpp2/7). The neuroprotective anti-apoptotic effects were reversed by a Dpp2/7 inhibitor, linking this pathway to phenothiazine-mediated Bcl-2 expression and Caspase-3 cleavage.[12]

Visualization of Mechanisms

The following diagrams illustrate the key signaling pathways implicated in the neuroprotective action of phenothiazines.

Caption: PI3K/Akt signaling pathway modulated by phenothiazines.

Caption: NOX-Akt/PKC apoptotic pathway inhibited by phenothiazines.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings on the neuroprotective efficacy of phenothiazines across different preclinical models.

Table 1: Efficacy in Traumatic Brain Injury (TBI) Models

| Compound | Model | Dosage | Outcome Measure | Result | Citation |

| Phenothiazine | Controlled Cortical Impact (CCI) in C57BI6 mice | 3 mg/kg (s.c.) | Cortical Contusion Volume | 19.8% reduction | [10] |

| Phenothiazine | Controlled Cortical Impact (CCI) in C57BI6 mice | 30 mg/kg (s.c.) | Cortical Contusion Volume | 26.1% reduction | [10] |

| Phenothiazine | Controlled Cortical Impact (CCI) in C57BI6 mice | 30 mg/kg (s.c.) | iNOS Expression | Significantly lower vs. vehicle | [10] |

| C+P¹ | High-Altitude CCI in mice | N/A | Protein Expression | Increased Bcl-2, Decreased Cleaved Caspase-3 | [12] |

¹ C+P: Chlorpromazine and Promethazine

Table 2: Efficacy in Ischemic Stroke Models

| Compound | Model | Dosage | Outcome Measure | Result | Citation |

| C+P¹ | MCAO² in Sprague-Dawley rats | 8 mg/kg | Brain Infarct Volume | Significant reduction vs. saline | [11] |

| C+P¹ + Hypothermia | MCAO² in rats | N/A | Brain Infarct Volume | More obvious reduction (P < 0.01) vs. hypothermia alone | [13][14] |

| C+P¹ + Hypothermia | MCAO² in rats | N/A | Neurological Deficits | More obvious reduction (P < 0.01) vs. hypothermia alone | [13][14] |

| Chlorpromazine | Rabbit multiple cerebral embolism | N/A | Neurologic Function Deficits | Reduced deficits vs. controls | [15] |

| Trifluoperazine | Rabbit multiple cerebral embolism | N/A | Neurologic Function Deficits | Reduced deficits vs. controls | [15] |

¹ C+P: Chlorpromazine and Promethazine ² MCAO: Middle Cerebral Artery Occlusion

Table 3: Efficacy in Neurodegenerative Disease Models

| Compound | Model | Outcome Measure | Result | Citation |

| Phenothiazine | Rotenone/MPP+ in C. elegans | Dopaminergic Neurodegeneration | Strong neuroprotection at nanomolar concentrations | [6] |

| Phenothiazine | Rotenone-lesioned rats | Behavioral Deficits | Improved deficits | [7] |

| Phenothiazine | Rotenone-lesioned rats | Striatal Dopamine Content & Fiber Density | Protected against ROT-induced loss | [7] |

| Phenothiazine Derivatives | C. elegans Aβ toxicity model | Paralysis (Proteotoxicity) | 60% of 80 tested congeners were protective | [16] |

| Benzannulated Phenothiazine Derivatives | Cultivated neuronal cells | Cytoprotective Activity | Very low EC₅₀ values of ~8 nM | [9] |

Key Experimental Protocols

This section provides detailed methodologies for representative studies investigating the neuroprotective effects of phenothiazines.

Ischemic Stroke Model (NOX-Akt/PKC Pathway Study)

-

Animal Model: Male Sprague-Dawley rats.

-

Injury Protocol: Reversible middle cerebral artery occlusion (MCAO) was induced for 2 hours to create a focal cerebral ischemic model.

-

Treatment Groups:

-

Saline Group: Received saline administration.

-

C+P Group: Received a combination of chlorpromazine and promethazine (8 mg/kg).

-

C+P + Apocynin Group: Received C+P (8 mg/kg) plus apocynin (a NOX inhibitor).

-

-

Administration: Drugs were administered at the onset of reperfusion following the 2-hour MCAO.

-

Workflow Diagram:

Caption: Workflow for the MCAO ischemic stroke experiment.

-

Key Assays:

-

Infarct Volume Measurement: Brains were sectioned and stained to quantify the volume of the ischemic infarct.

-

Neurological Deficit Scoring: Animals were assessed for motor and sensory deficits.

-

Western Blotting: Protein levels of Caspase-3, Bax, and Bcl-XL were quantified in brain tissue to assess the apoptotic pathway.

-

-

Reference: [11]

Traumatic Brain Injury Model

-

Animal Model: C57BI6 mice.

-

Injury Protocol: A pneumatic, controlled cortical impact (CCI) was delivered to induce a standardized TBI.

-

Treatment Groups:

-

Vehicle Group: Received the drug vehicle (control).

-

Low-Dose (LD) Group: Received phenothiazine (3 mg/kg, s.c.).

-

High-Dose (HD) Group: Received phenothiazine (30 mg/kg, s.c.).

-

-

Administration: Treatment was administered 30 minutes post-injury.

-

Key Assays (at 24h post-insult):

-

Brain Lesion Volume: Histological analysis to determine the size of the cortical contusion.

-

Neurofunctional Impairment: Assessment of motor function and coordination.

-

Immunohistochemistry: Staining for markers of cerebral inflammation (e.g., Iba-1 for microglia) and oxidative stress (iNOS).

-

-

Reference: [10]

Parkinson's Disease Model (in vivo)

-

Animal Model: Male Lewis rats.

-

Injury Protocol: Chronic administration of rotenone (ROT) to induce mitochondrial dysfunction and nigrostriatal dopamine neurodegeneration, mimicking Parkinson's disease.

-

Treatment: Long-term treatment with unsubstituted phenothiazine (PTZ).

-

Key Assays:

-

Behavioral Testing: Assessment of motor deficits.

-

Neurochemical Analysis: Measurement of dopamine content and fiber density in the striatum.

-

Histology: Quantification of dopamine neurons in the substantia nigra (SN).

-

Biochemical Assays: Measurement of mitochondrial function, oxidative stress markers (protein thiol oxidation), and inflammatory responses.

-

-

Reference: [7]

Conclusion and Future Directions

The evidence strongly suggests that phenothiazines and their derivatives possess significant neuroprotective properties that are distinct from their well-known antipsychotic effects. Their ability to mitigate oxidative stress, inhibit apoptosis, and modulate pro-survival signaling pathways like PI3K/Akt makes them attractive candidates for treating a range of neurological disorders. The efficacy demonstrated in preclinical models of stroke, TBI, and Parkinson's disease is promising.

However, most phenothiazines used clinically are designed to target dopamine receptors, which can lead to significant side effects.[6] Unsubstituted phenothiazine, which lacks this activity, has shown potent neuroprotection, highlighting a path for future drug development.[6][7]

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening new phenothiazine derivatives to optimize neuroprotective efficacy while minimizing off-target effects, particularly dopamine receptor antagonism.[9]

-

Clinical Trials: Designing well-controlled clinical trials to evaluate the efficacy of promising non-psychoactive phenothiazine candidates in acute injuries like stroke and TBI, and potentially in chronic neurodegenerative diseases.

-

Mechanism Elucidation: Further investigating the molecular targets and signaling pathways, such as the Dpp2/7 pathway, to gain a more comprehensive understanding of their polypharmacology.[5][12]

By leveraging the unique chemical scaffold of phenothiazines, it may be possible to develop novel and effective therapies to protect the central nervous system from a wide array of pathological insults.

References

- 1. Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 2. drugs.com [drugs.com]

- 3. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiple non-psychiatric effects of phenothiazines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phenothiazines interfere with dopaminergic neurodegeneration in Caenorhabditis elegans models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenothiazine normalizes the NADH/NAD+ ratio, maintains mitochondrial integrity and protects the nigrostriatal dopamine system in a chronic rotenone model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Old phenothiazine and dibenzothiadiazepine derivatives for tomorrow's neuroprotective therapies against neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Why Have Clinical Trials of Antioxidants to Prevent Neurodegeneration Failed? - A Cellular Investigation of Novel Phenothiazine-Type Antioxidants Reveals Competing Objectives for Pharmaceutical Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The antioxidative, non-psychoactive tricyclic phenothiazine reduces brain damage after experimental traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reduced Apoptotic Injury by Phenothiazine in Ischemic Stroke through the NOX-Akt/PKC Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenothiazine Confers Neuroprotection via Dpp2/7 in High Altitude Traumatic Brain Injury Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phenothiazines Enhance Mild Hypothermia-induced Neuroprotection via PI3K/Akt Regulation in Experimental Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phenothiazines Enhance Mild Hypothermia-induced Neuroprotection via PI3K/Akt Regulation in Experimental Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phenothiazines reduce ischemic damage to the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Fenethazine's Interaction with Histamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenethazine, a first-generation phenothiazine derivative, is recognized primarily for its antagonistic activity at the histamine H1 receptor, contributing to its antihistaminic effects. A comprehensive review of available scientific literature reveals a notable absence of specific quantitative binding affinity data (such as Kᵢ, IC₅₀, or pKᵢ values) for this compound across the four subtypes of histamine receptors (H1, H2, H3, and H4). This guide provides an in-depth overview of the established signaling pathways of histamine receptors and outlines the standardized experimental protocols used to determine the binding affinity of compounds like this compound. While direct quantitative data for this compound is not currently available in the public domain, this document serves as a foundational resource for researchers seeking to investigate its pharmacodynamic profile.

Introduction to this compound and Histamine Receptors

This compound is a phenothiazine derivative that has been utilized for its antihistaminic properties. Like other first-generation antihistamines, it is known to cross the blood-brain barrier, which can lead to sedative side effects. The therapeutic effects of this compound are primarily attributed to its interaction with histamine receptors, particularly the H1 subtype. Histamine receptors are a class of G protein-coupled receptors (GPCRs) that mediate the diverse physiological and pathological effects of histamine. Understanding the binding affinity of this compound for each of the four histamine receptor subtypes is crucial for a complete characterization of its pharmacological profile, including its efficacy and potential off-target effects.

Histamine Receptor Subtypes and Their Signaling Pathways

The four identified histamine receptor subtypes (H1, H2, H3, and H4) are distinguished by their tissue distribution, signaling mechanisms, and physiological roles.

-

Histamine H1 Receptor (H1R): Primarily coupled to Gαq/11 proteins, its activation leads to the stimulation of phospholipase C (PLC). This results in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. This pathway is central to allergic and inflammatory responses.

-

Histamine H2 Receptor (H2R): Coupled to Gαs proteins, activation of H2R stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and activation of protein kinase A (PKA). This pathway is famously involved in the regulation of gastric acid secretion.

-

Histamine H3 Receptor (H3R): This receptor is coupled to Gαi/o proteins, and its activation inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. H3Rs are predominantly found in the central nervous system where they act as autoreceptors on histaminergic neurons and as heteroreceptors on other neurons to modulate the release of various neurotransmitters.

-

Histamine H4 Receptor (H4R): Also coupled to Gαi/o proteins, H4R activation leads to the inhibition of adenylyl cyclase. This receptor is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells, and is involved in inflammatory and immune responses.

Quantitative Assessment of this compound's Binding Affinity

While specific binding affinity data for this compound is not available in the reviewed literature, the following table outlines the parameters that would be determined through appropriate experimental assays.

| Receptor Subtype | Ligand | Assay Type | Key Parameters | Reported Value for this compound |

| Histamine H1 | This compound | Radioligand Binding | Kᵢ (nM), IC₅₀ (nM), pKᵢ | Not Available |

| Histamine H2 | This compound | Radioligand Binding | Kᵢ (nM), IC₅₀ (nM), pKᵢ | Not Available |

| Histamine H3 | This compound | Radioligand Binding | Kᵢ (nM), IC₅₀ (nM), pKᵢ | Not Available |

| Histamine H4 | This compound | Radioligand Binding | Kᵢ (nM), IC₅₀ (nM), pKᵢ | Not Available |

Experimental Protocols for Determining Histamine Receptor Binding Affinity

The determination of a compound's binding affinity for a specific receptor is typically achieved through in vitro radioligand binding assays. These assays measure the displacement of a radiolabeled ligand with high affinity and specificity for the receptor by the unlabeled test compound (e.g., this compound).

General Radioligand Displacement Assay Protocol

This protocol provides a general framework for assessing the binding of a test compound to a specific histamine receptor subtype.

4.1.1. Materials

-

Cell membranes expressing the human histamine receptor of interest (H1, H2, H3, or H4).

-

Radioligand specific for the receptor subtype (e.g., [³H]mepyramine for H1R, [³H]tiotidine for H2R, [³H]Nα-methylhistamine for H3R, [³H]histamine for H4R).

-

Unlabeled this compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (a high concentration of a known ligand for the receptor).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

4.1.2. Procedure

-

Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Visualizations

Signaling Pathways

Historical development of Fenethazine as a first-generation antihistamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenethazine, a phenothiazine derivative, represents a significant milestone in the historical development of first-generation antihistamines. As a histamine H1 receptor antagonist, it paved the way for the development of other important drugs in its class, including promethazine and the antipsychotic chlorpromazine. This technical guide provides a comprehensive overview of the historical context, synthesis, mechanism of action, and key experimental methodologies relevant to the study of this compound. While specific quantitative pharmacological and clinical data for this compound are scarce in currently accessible literature due to its early development, this guide consolidates the available knowledge and presents foundational experimental protocols for its characterization.

Historical Development

This compound (also known as phenethazine) emerged in the mid-20th century during a period of intense research into phenothiazine derivatives. It was derived from phenbenzamine, one of the earliest clinically used antihistamines. The development of this compound was a crucial step in the evolution of phenothiazine-based medications, leading to the synthesis of promethazine and, subsequently, the revolutionary antipsychotic drug, chlorpromazine. As a first-generation antihistamine, this compound is characterized by its ability to cross the blood-brain barrier, leading to the common side effect of sedation.

Chemical Synthesis

General Synthesis Scheme:

The synthesis would proceed via the reaction of phenothiazine with a suitable 2-(dimethylamino)ethyl halide, typically 2-dimethylaminoethyl chloride, in the presence of a base to facilitate the nucleophilic substitution at the nitrogen atom of the phenothiazine ring.

Caption: General synthetic route to this compound via N-alkylation of phenothiazine.

Mechanism of Action: H1 Receptor Antagonism

This compound functions as a competitive antagonist of the histamine H1 receptor. By binding to the H1 receptor, it blocks the action of endogenous histamine, thereby preventing the cascade of events that lead to allergic symptoms.

H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gq/11 family of G-proteins. The binding of an antagonist like this compound prevents the activation of this pathway by histamine.

Caption: H1 receptor signaling pathway and the inhibitory action of this compound.

Quantitative Data

Table 1: Pharmacological Profile of this compound (Data Not Available)

| Parameter | Value | Species/Assay | Reference |

| H1 Receptor Binding Affinity (Ki) | N/A | Human recombinant | N/A |

| H1 Receptor Functional Antagonism (pA2) | N/A | Guinea pig ileum | N/A |

| Other Receptor Affinities (Ki) | |||

| Muscarinic | N/A | N/A | |

| Adrenergic | N/A | N/A | |

| Serotonergic | N/A | N/A | |

| Dopaminergic | N/A | N/A |

Table 2: Pharmacokinetic Parameters of this compound in Humans (Data Not Available)

| Parameter | Value | Route of Administration | Reference |

| Bioavailability (%) | N/A | Oral | N/A |

| Time to Peak Plasma Concentration (Tmax) | N/A | Oral | N/A |

| Elimination Half-life (t½) | N/A | Oral | N/A |

| Volume of Distribution (Vd) | N/A | N/A | |

| Clearance (CL) | N/A | N/A | |

| Protein Binding (%) | N/A | N/A |

Table 3: Clinical Efficacy of this compound (Illustrative - Data Not Available)

| Indication | Study Design | Dose | Primary Endpoint | Result | Reference |

| Allergic Rhinitis | Randomized, Placebo-Controlled | N/A | Change in Total Nasal Symptom Score | N/A | N/A |

| Chronic Urticaria | Randomized, Placebo-Controlled | N/A | Change in Urticaria Activity Score | N/A | N/A |

Key Experimental Protocols

The following are detailed, representative protocols for key in vitro and ex vivo assays that would have been instrumental in the characterization of this compound as an H1 antihistamine.

Protocol 1: Histamine H1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the H1 receptor.

Caption: Workflow for a histamine H1 receptor radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes from a cell line recombinantly expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

-

Binding Reaction: In a multi-well plate, the cell membranes are incubated with a known concentration of a radiolabeled H1 receptor antagonist, typically [³H]-pyrilamine, and varying concentrations of the test compound (this compound).

-

Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Guinea Pig Ileum Contraction Assay

This classic ex vivo assay measures the functional antagonism of histamine-induced smooth muscle contraction.

Caption: Workflow for the guinea pig ileum contraction assay.

Methodology:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and placed in oxygenated Tyrode's solution.[1][2]

-

Mounting: The ileum segment is mounted in an organ bath containing Tyrode's solution maintained at 37°C and aerated with carbogen (95% O2, 5% CO2). One end of the tissue is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: The tissue is allowed to equilibrate under a small resting tension until a stable baseline is achieved.

-

Histamine Concentration-Response: A cumulative concentration-response curve to histamine is generated by adding increasing concentrations of histamine to the organ bath and recording the resulting contractile force.

-

Antagonist Incubation: The tissue is washed to remove the histamine and then incubated with a known concentration of this compound for a set period (e.g., 30-60 minutes).

-

Second Histamine Response: In the continued presence of this compound, a second cumulative concentration-response curve to histamine is generated.

-

Data Analysis: The antagonistic effect of this compound is quantified by the rightward shift of the histamine concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50, is calculated using a Schild plot analysis. A linear Schild plot with a slope of 1 is indicative of competitive antagonism.[3]

Conclusion

This compound holds a significant place in the history of pharmacology as a foundational first-generation antihistamine. While its clinical use has been largely superseded by second- and third-generation antihistamines with improved side-effect profiles, the study of this compound provides valuable insights into the early principles of antihistamine drug design and action. The methodologies described herein represent the fundamental experimental approaches that continue to be relevant in the characterization of receptor antagonists. Further research into historical archives and less accessible literature may yet uncover the specific quantitative data that would complete our understanding of this pioneering therapeutic agent.

References

An In-Depth Technical Guide on the Structure-Activity Relationship of Fenethazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Fenethazine, a first-generation antihistamine of the phenothiazine class. This document outlines the key structural features of this compound and its analogs that govern their biological activity, presents available quantitative data, details relevant experimental protocols, and visualizes the core SAR principles.

Introduction to this compound and its Pharmacological Profile

This compound, chemically known as N,N-Dimethyl-2-phenothiazin-10-ylethanamine, is a phenothiazine derivative recognized for its antihistaminic properties.[1] As a first-generation H1 receptor antagonist, it competitively inhibits the action of histamine at H1 receptors, thereby alleviating the symptoms of allergic reactions. The therapeutic effects and side-effect profile of this compound and related phenothiazines are intrinsically linked to their molecular structure. Understanding the structure-activity relationship is paramount for the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

The general structure of phenothiazine antihistamines consists of a tricyclic phenothiazine core, a flexible alkyl side chain, and a terminal tertiary amine. Variations in each of these three moieties significantly impact the pharmacological activity of the molecule.

Core Structure-Activity Relationships of Phenothiazine Antihistamines

The antihistaminic activity of this compound and its analogs is dictated by several key structural features:

-

The Phenothiazine Tricyclic System: The three-ring phenothiazine nucleus is a crucial pharmacophoric element. The tricyclic system must be non-coplanar for effective interaction with the H1-receptor.

-

The Alkyl Side Chain: An ethylene chain (-CH2-CH2-) connecting the phenothiazine nitrogen to the terminal amine generally confers maximum H1 antagonist activity. Increasing or decreasing this chain length tends to reduce activity. Interestingly, branching of this carbon chain, as seen in the related compound Promethazine, can sometimes lead to an increase in potency.[2]

-

The Terminal Amine Group: For maximal antihistaminic activity, the terminal nitrogen atom should be a tertiary amine.[2] This basic amine is thought to interact with a key acidic residue in the H1 receptor binding pocket. The nitrogen can also be part of a heterocyclic ring system without significant loss of activity.

Quantitative Analysis of Structure-Activity Relationships

While specific quantitative SAR data for a wide range of this compound analogs is limited in publicly accessible literature, the following table summarizes the general principles with representative data for related phenothiazine antihistamines. The pA2 value is a measure of the potency of an antagonist, representing the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

| Compound | Modification from this compound Structure | H1 Receptor Affinity (pA2) | Reference |

| This compound | - | Data not available | |

| Promethazine | Branched propylene chain | 9.3 | Ferk et al., 2009 |

| Chlorpromazine | Chlorine at position 2, propylene chain | 8.1 | Hill et al., 1981 |

| Trimeprazine | Branched, extended propylene chain | 9.4 | Ferk et al., 2009 |

Note: The data presented is for comparative purposes and is sourced from studies on guinea pig ileum preparations. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

The evaluation of the antihistaminic activity of this compound and its derivatives relies on a combination of in vitro and ex vivo assays.

In Vitro Histamine H1 Receptor Binding Assay

This assay directly measures the affinity of a compound for the histamine H1 receptor.

Principle: This is a competitive radioligand binding assay. It quantifies the ability of a test compound to displace a known radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) from H1 receptors in a membrane preparation.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the human H1 receptor (e.g., HEK293 cells stably transfected with the human H1 receptor).[3]

-

Incubation: A constant concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the test compound.

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Ex Vivo Guinea Pig Ileum Assay

This is a classic functional assay to determine the antagonist potency of a compound against histamine-induced muscle contraction.

Principle: Histamine causes a dose-dependent contraction of the smooth muscle of the guinea pig ileum by acting on H1 receptors. An H1 antagonist will competitively inhibit this contraction.

Methodology:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing an oxygenated physiological salt solution (e.g., Tyrode's solution) at 37°C.[4]

-

Contraction Measurement: The contractions of the ileum are recorded using an isotonic transducer connected to a data acquisition system.

-

Cumulative Concentration-Response Curve for Histamine: A cumulative concentration-response curve for histamine is established to determine the EC50 (the concentration of histamine that produces 50% of the maximal contraction).

-

Antagonist Incubation: The tissue is then incubated with a known concentration of the test compound (e.g., a this compound analog) for a specific period.

-

Shift in Histamine Response: A second cumulative concentration-response curve for histamine is generated in the presence of the antagonist.

-

Data Analysis: The dose ratio (the ratio of the EC50 of histamine in the presence and absence of the antagonist) is calculated. The pA2 value is then determined from the Schild plot.[5]

Visualization of SAR and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key relationships and workflows in this compound SAR studies.

Caption: Core SAR principles for phenothiazine antihistamines.

Caption: Workflow for in vitro H1 receptor binding assay.

Caption: Workflow for the ex vivo guinea pig ileum assay.

Conclusion and Future Directions

The structure-activity relationship of this compound and related phenothiazine antihistamines is well-established in its fundamental principles. The tricyclic core, the length and branching of the alkyl side chain, and the nature of the terminal amine are all critical determinants of H1 receptor antagonist activity. While a wealth of qualitative SAR data exists, there is a notable scarcity of comprehensive quantitative data for this compound and its close analogs in the public domain. Future research should focus on the systematic synthesis and pharmacological evaluation of novel this compound derivatives to generate robust quantitative SAR models. Such studies, employing high-throughput screening in H1 receptor binding and functional assays, will be invaluable for the development of next-generation antihistamines with enhanced therapeutic profiles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PROMETHAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. drnaitiktrivedi.com [drnaitiktrivedi.com]

- 5. RECEPTORS MEDIATING SOME ACTIONS OF HISTAMINE - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the In Vitro vs. In Vivo Effects of First-Generation Antihistamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

First-generation H1 antihistamines represent a class of drugs foundational to the treatment of allergic conditions. However, their clinical profile is characterized by a significant divergence between their targeted in vitro activity and their broad-spectrum in vivo effects. This technical guide provides a detailed examination of these differences, focusing on receptor binding affinities, off-target activities, and the consequential physiological responses. We present quantitative data in structured tables, detail key experimental protocols, and provide visualizations of critical signaling pathways and workflows to offer a comprehensive resource for the scientific and drug development community.

Introduction: The Two Faces of First-Generation Antihistamines

First-generation antihistamines, developed in the 1940s, were designed to counteract the effects of histamine at the H1 receptor.[1] While effective in mitigating allergic symptoms, their utility is hampered by a lack of receptor selectivity and an ability to readily cross the blood-brain barrier (BBB).[2][3] This leads to a variety of central nervous system (CNS) and anticholinergic side effects that are not always predictable from simple in vitro assays.[4][5] Understanding the discordance between the in vitro molecular interactions and the in vivo systemic effects is critical for both rational clinical use and the development of safer, more targeted therapeutics. This guide will dissect these differences, providing the data and methodologies essential for advanced research.

In Vitro Characterization: Receptor-Level Interactions

The in vitro profile of first-generation antihistamines is primarily defined by their interaction with the histamine H1 receptor and a range of other physiologically important receptors.

Primary Mechanism: H1 Receptor Inverse Agonism

Contrary to their name, H1 antihistamines are not true receptor antagonists. Instead, they function as inverse agonists.[3][5] The H1 receptor exhibits constitutive activity even in the absence of histamine. Histamine binding stabilizes the active conformation, initiating a signaling cascade. First-generation antihistamines bind to a different site on the receptor, stabilizing it in an inactive conformation and thus reducing the baseline level of signaling.[3][6] This leads to the suppression of downstream pathways, such as the Gq/11-mediated activation of phospholipase C (PLC), which in turn reduces the production of inositol trisphosphate (IP3) and subsequent intracellular calcium mobilization.[7]

Off-Target Receptor Binding

A defining characteristic of first-generation antihistamines is their poor receptor selectivity.[3][8] They were developed from chemical scaffolds also used to create anticholinergic, antipsychotic, and antihypertensive agents.[3] This heritage results in significant binding to muscarinic, α-adrenergic, and serotonin receptors, which is the molecular basis for many of their in vivo side effects.[5]

The anticholinergic activity, in particular, has been quantified in various in vitro models. For instance, studies using isolated guinea pig trachealis muscle demonstrate the ability of these drugs to inhibit carbachol-induced contractions, a functional measure of muscarinic receptor blockade.[9]

Quantitative Data: Receptor Binding Affinities

The following tables summarize the in vitro binding affinities of several first-generation antihistamines for their primary H1 target and for off-target muscarinic receptors. Affinity is often expressed as pA2, the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Higher pA2 values indicate greater potency.

Table 1: In Vitro Anticholinergic Potency of Antihistamines

| Compound | Anticholinergic Potency (pA2 value) |

|---|---|

| Cyproheptadine | 8.2 ± 0.4 |

| Promethazine | >8.0 |

| Diphenhydramine | 6.2 |

| Chlorpheniramine | <6.0 |

| Hydroxyzine | 4.8 |

| Pyrilamine | 4.8 ± 0.4 |

Source: Data compiled from studies on isolated guinea pig trachealis muscle.[9][10]

In Vivo Manifestations: From Systemic Exposure to Clinical Effect

The in vivo effects of first-generation antihistamines are a direct consequence of their pharmacokinetics—specifically their ability to penetrate the CNS—and their action on the multiple receptor systems identified in vitro.

Blood-Brain Barrier Permeability

First-generation antihistamines are typically lipophilic, low-molecular-weight compounds that readily cross the blood-brain barrier.[2][11] This contrasts sharply with second-generation agents, which are often substrates for efflux pumps like P-glycoprotein (P-gp) that actively restrict their entry into the CNS.[11] This key pharmacokinetic property is the primary driver of their sedative and cognitive side effects.

Table 2: Pharmacokinetic Properties and CNS Effects of First-Generation Antihistamines

| Drug | Onset of Action | Duration of Action | Key CNS Effects |

|---|---|---|---|

| Diphenhydramine | ~2 hours[12] | ~12 hours[12] | High sedation, psychomotor impairment[2][13] |

| Chlorpheniramine | ~3 hours[12] | ~24 hours[12] | Moderate sedation[14] |

| Hydroxyzine | ~2 hours[12] | ~24 hours[12] | High sedation, anxiolytic[3] |

| Promethazine | 30-60 minutes | 4-6 hours | Very high sedation, antiemetic[2][15] |

Source: Compiled from multiple clinical pharmacology reviews.[2][3][12][13][14][15]

Central Nervous System (CNS) Effects

Once in the CNS, these drugs act as inverse agonists at central H1 receptors, which are crucial for maintaining wakefulness and cognitive function.[16] Blockade of these receptors leads to the characteristic side effects of drowsiness, sedation, fatigue, and impaired concentration and memory.[3][4] The extent of these effects correlates with the degree of H1 receptor occupancy in the brain, which can be measured in vivo using Positron Emission Tomography (PET).[17] Studies have shown that H1 receptor occupancy of 50% or higher is strongly associated with impaired cognitive performance.[17]

Systemic Anticholinergic and Other Off-Target Effects